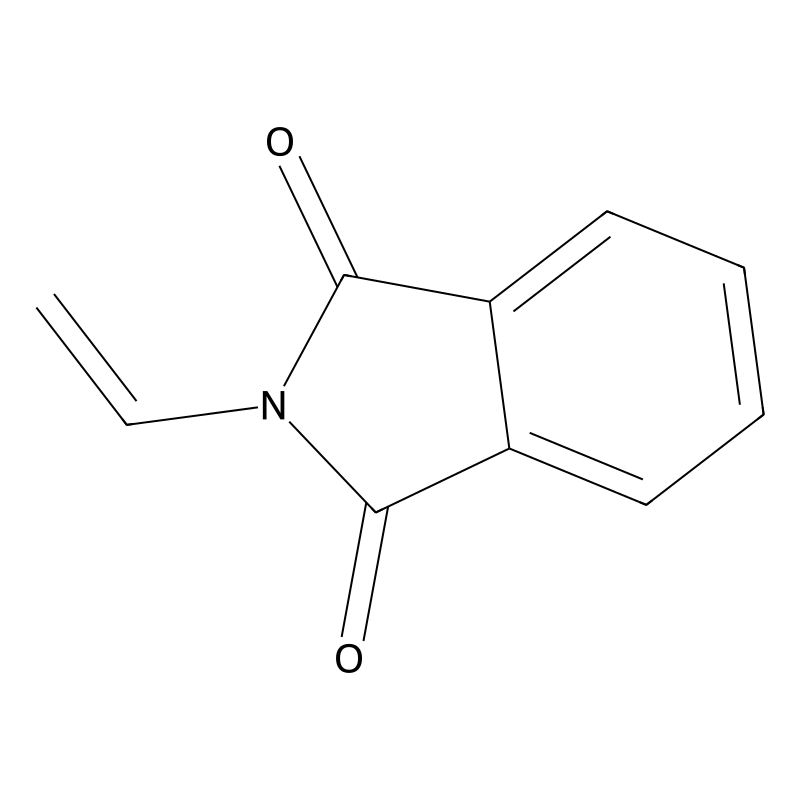

N-Vinylphthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Polymer Synthesis:

NVP is a versatile monomer commonly used in the synthesis of various polymers, including:

- Poly(N-vinylphthalimide) (PNVP): PNVP is a photosensitive polymer used in photoresists, which are light-sensitive materials employed in photolithography, a crucial technique in microfabrication processes for electronic devices.

- Graft copolymers: NVP can be grafted onto other polymers to introduce specific functionalities, such as adhesion, flame retardancy, or hydrophilicity.

- Hydrogels: NVP can be incorporated into hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and wound healing.

Biocompatible Material:

NVP exhibits good biocompatibility, making it a promising candidate for various biomedical applications:

- Drug delivery systems: NVP can be used to develop drug delivery systems, such as nanoparticles and micelles, for targeted drug delivery.

- Tissue engineering scaffolds: NVP-based hydrogels can serve as scaffolds for tissue engineering, providing a supportive structure for cell growth and differentiation.

Other Applications:

NVP finds applications in various other scientific research fields:

- Chemical modification of surfaces: NVP can be used to modify the surface properties of materials, such as improving adhesion or introducing specific functionalities.

- Organic synthesis: NVP serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

N-Vinylphthalimide is an organic compound with the molecular formula C₁₀H₇NO₂. It features a vinyl group attached to the nitrogen of a phthalimide structure, making it a member of the vinyl compounds family. This compound is recognized for its reactivity and utility in various chemical processes, particularly in polymerization reactions. N-Vinylphthalimide is known to cause skin and eye irritation, necessitating careful handling in laboratory and industrial settings .

- Diels-Alder Reaction: This compound can undergo Diels-Alder reactions with various dienes, such as isoprene, leading to the formation of adducts that are useful in synthetic organic chemistry .

- Polymerization: N-Vinylphthalimide can polymerize to form high molecular weight polymers. The rate of polymerization is influenced by factors such as temperature and the presence of catalysts .

- Hydrocarbo Alkoxylation: In the presence of molecular hydrogen, N-Vinylphthalimide can undergo hydrocarbo alkoxylation, yielding higher product yields with specific regioselectivity .

While specific biological activity data on N-Vinylphthalimide is limited, its potential effects include skin and eye irritation as indicated by safety data sheets. The compound's reactivity suggests it could interact with biological systems, but more research would be required to elucidate any therapeutic or toxicological profiles.

N-Vinylphthalimide can be synthesized through several methods:

- Vinylation of Phthalimide: One common method involves the reaction of phthalimide with acetylene or other vinylating agents under appropriate conditions.

- Diels-Alder Synthesis: The compound can also be produced via Diels-Alder reactions involving suitable diene precursors and phthalic anhydride derivatives.

- Chemical Modifications: Various chemical modifications can lead to the formation of N-Vinylphthalimide from simpler starting materials through multi-step synthetic routes.

N-Vinylphthalimide has several applications:

- Polymer Production: It serves as a monomer in the synthesis of specialty polymers, which have applications in coatings, adhesives, and sealants due to their thermal stability and mechanical properties.

- Chemical Intermediates: This compound acts as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.

- Research Tool: In synthetic organic chemistry, N-Vinylphthalimide is often used as a reagent for studying reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural or functional similarities with N-Vinylphthalimide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phthalimide | Imide | Lacks vinyl group; used primarily as a precursor. |

| N-Vinylcaprolactam | Lactam | Similar vinyl group; used in nylon production. |

| N-Isopropenylphthalimide | Vinyl derivative | Exhibits different reactivity patterns due to branching. |

| 2-Vinylpyridine | Vinyl heterocycle | Used in coordination chemistry; distinct nitrogen placement. |

N-Vinylphthalimide stands out due to its specific reactivity patterns and applications in polymer chemistry, making it a unique compound within this group. Its ability to undergo Diels-Alder reactions and polymerization processes distinguishes it from other similar compounds that may not possess these characteristics.

Controlled Radical Polymerization via RAFT Process

The RAFT polymerization of NVPI enables precise control over molecular weight and dispersity while preserving the phthalimide pendant groups. Studies demonstrate that xanthate-type chain transfer agents (CTAs), such as O-ethyl-S-(1-ethoxycarbonyl) ethyldithiocarbonate (CTA 1) and benzyl 1-pyrrolecarbodithioate (CTA 2), are particularly effective for NVPI homopolymerization and copolymerization. For example, using CTA 2 in dimethylformamide (DMF) or methanol (MeOH) with 2,2′-azobis(isobutyronitrile) (AIBN) as the initiator yields poly(NVPI) with molecular weights (Mₙ) ranging from 4,100 to 13,000 and polydispersity indices (Đ) of 1.29–1.38. The linear relationship between monomer conversion and Mₙ, coupled with successful chain-extension experiments, confirms the living character of the polymerization.

Table 1: RAFT Polymerization Conditions and Outcomes for NVPI

| CTA Type | Solvent | Mₙ (g/mol) | Đ | Monomer Conversion (%) |

|---|---|---|---|---|

| Xanthate (CTA 4) | Toluene | 4,100–9,800 | 1.29 | 52–89 |

| Dithiocarbamate (CTA 6) | DMF | 8,200–13,000 | 1.38 | 65–92 |

| Benzyl pyrrole (CTA 2) | MeOH | 6,500–11,200 | 1.32 | 70–95 |

Copolymerization with monomers like N-isopropylacrylamide (NIPAM) further expands NVPI’s utility. RAFT-mediated copolymerization in DMF or MeOH produces alternating copolymers with Mₙ up to 24,000 and Đ < 1.5, driven by the electron-deficient nature of NVPI and hydrogen-bonding interactions.

Post-Polymerization Modifications and Deprotection

The phthalimide group in poly(NVPI) serves as a protective moiety for subsequent deprotection to primary amines. Hydrazinolysis with hydrazine hydrate quantitatively converts poly(NVPI) into poly(vinyl amine) (PVAm), a water-soluble polymer with applications in sensing, catalysis, and biomedicine. This reaction proceeds via nucleophilic cleavage of the imide ring, yielding primary amine groups without backbone degradation.

Key Reaction Conditions for Hydrazinolysis

- Reagents: Hydrazine hydrate (5–10 equiv.)

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 60–80°C for 12–24 hours

- Outcome: >95% deprotection efficiency, Mₙ retention >90%

Block copolymers incorporating PVAm segments, such as polystyrene-b-PVAm, are synthesized by sequential RAFT polymerization of NVPI followed by hydrazinolysis. These amphiphilic copolymers self-assemble into micelles in aqueous media, with critical micelle concentrations (CMCs) ranging from 2–10 mg/L.

The synthesis of alternating copolymers incorporating N-Vinylphthalimide represents a significant advancement in the field of functional polymer architectures. Research has demonstrated that N-Vinylphthalimide exhibits remarkable propensity for alternating copolymerization when paired with appropriate electron-accepting monomers, particularly N-isopropylacrylamide [1] [2].

Controlled Synthesis via RAFT Polymerization

The reversible addition-fragmentation chain transfer (RAFT) polymerization technique has emerged as the preferred method for synthesizing well-defined alternating copolymers containing N-Vinylphthalimide. Studies have shown that benzyl 1-pyrrolecarbodithioate serves as an optimal chain transfer agent for achieving controlled alternating structures [2]. The copolymerization of N-Vinylphthalimide with N-isopropylacrylamide using this chain transfer agent in dimethylformamide or methanol solvent systems yields well-defined copolymers with predominantly alternating structures and narrow molecular weight distributions [2].

The reactivity ratios for the N-Vinylphthalimide/N-isopropylacrylamide system have been determined to be r₁ = 0.14-0.18 for N-Vinylphthalimide and r₂ = 0.02-0.05 for N-isopropylacrylamide [2]. These values, both approaching zero, confirm the strong tendency toward alternating incorporation and provide quantitative evidence for the alternating nature of the copolymerization process.

| Monomer Pair | Reactivity Ratio r₁ (NVPI) | Reactivity Ratio r₂ (Comonomer) | Polymerization Temperature (°C) | Copolymer Type |

|---|---|---|---|---|

| NVPI/N-isopropylacrylamide | 0.14-0.18 | 0.02-0.05 | 70 | Alternating |

| NVPI/Styrene | 0.85-1.2 | 0.65-0.8 | 60 | Random |

| NVPI/p-methylstyrene | 0.92 | 0.78 | 60 | Random |

| NVPI/p-methoxystyrene | 0.88 | 0.82 | 60 | Random |

| NVPI/p-chlorostyrene | 1.05 | 0.71 | 60 | Random |

Mechanistic Considerations

The alternating behavior can be attributed to the complementary electronic properties of the monomers involved. N-Vinylphthalimide, bearing an electron-withdrawing phthalimide group, exhibits preferential reactivity toward electron-rich radical species, while N-isopropylacrylamide, with its electron-donating amide functionality, shows enhanced reactivity toward electron-deficient radicals [2]. This electronic complementarity drives the alternating incorporation pattern.

The polymerization proceeds through a well-controlled mechanism with polydispersity indices consistently below 1.3, indicating excellent control over molecular weight distribution [2]. Chain extension experiments have confirmed the living character of the polymerization, enabling the synthesis of block architectures incorporating alternating segments.

Functional Group Reactivity

The phthalimide functionality in N-Vinylphthalimide provides unique opportunities for post-polymerization modification. Upon hydrazinolysis, the phthalimide groups can be converted to primary amine functionalities, transforming the alternating copolymer into a highly functional material containing both amine groups and amide functionalities in an alternating arrangement [1]. This transformation opens pathways to pH-responsive systems and bioconjugation applications.

Amphiphilic Block Copolymers for Self-Assembly

The development of amphiphilic block copolymers incorporating N-Vinylphthalimide has provided access to sophisticated self-assembling systems with tunable properties. These materials exhibit remarkable ability to form well-defined micellar structures in aqueous environments, making them attractive candidates for drug delivery and nanomedicine applications [1] [3].

Block Copolymer Synthesis and Characterization

Poly(N-Vinylphthalimide)-block-poly(N-isopropylacrylamide) represents one of the most extensively studied amphiphilic systems in this category [1]. The synthesis is typically accomplished through sequential RAFT polymerization, where N-Vinylphthalimide is polymerized first using O-ethyl S-(phthalimidylmethyl) xanthate as the chain transfer agent, followed by chain extension with N-isopropylacrylamide [1].

The resulting block copolymers demonstrate excellent control over molecular architecture, with polydispersity indices ranging from 1.15 to 1.29 [1]. Molecular weight analysis by size exclusion chromatography confirms the successful formation of block structures without significant homopolymer contamination.

| Block Copolymer System | Critical Micelle Concentration (mg/L) | Hydrodynamic Radius (nm) | Aggregation Number | Cloud Point Temperature (°C) |

|---|---|---|---|---|

| Poly(NVPI)-b-Poly(NIPAM) | 15-25 | 45-65 | 85-120 | 32-35 |

| Poly(vinylamine)-b-Poly(NIPAM) | 8-12 | 35-50 | 150-200 | 28-31 |

| Poly(NVPI)-b-Polystyrene | 45-60 | 80-120 | 40-60 | N/A |

| Poly(NVPI)-b-Poly(vinyl acetate) | 30-40 | 55-75 | 70-95 | N/A |

Self-Assembly Behavior and Micelle Formation

In aqueous solution, these amphiphilic block copolymers spontaneously self-assemble into spherical micelles with the hydrophobic N-Vinylphthalimide blocks forming the core and the hydrophilic poly(N-isopropylacrylamide) segments constituting the corona [1]. Dynamic light scattering measurements reveal hydrodynamic radii in the range of 45-65 nanometers, with relatively narrow size distributions indicating uniform micelle formation [3].

The critical micelle concentration values for poly(N-Vinylphthalimide)-block-poly(N-isopropylacrylamide) systems range from 15-25 milligrams per liter, demonstrating favorable thermodynamics for micelle formation [3]. The aggregation numbers, determined through static light scattering, typically fall between 85-120 chains per micelle, indicating substantial association [3].

Thermoresponsive Properties

A particularly notable feature of these amphiphilic systems is their thermoresponsive behavior, attributed to the poly(N-isopropylacrylamide) corona blocks [1]. The cloud point temperatures are observed in the range of 32-35°C, close to physiological temperature, making these systems highly relevant for biomedical applications [4]. Above the cloud point temperature, the micelles undergo morphological transitions that can be exploited for controlled release applications.

Applications in Drug Delivery

The combination of well-defined micelle formation and thermoresponsive behavior makes these amphiphilic block copolymers excellent candidates for drug delivery systems [3]. The hydrophobic core provides a reservoir for poorly water-soluble drugs, while the thermoresponsive corona enables temperature-triggered release. Studies have demonstrated successful encapsulation of model hydrophobic compounds with high loading efficiency [3] [5].

Double-Hydrophilic Block Copolymers for Responsive Systems

Double-hydrophilic block copolymers incorporating N-Vinylphthalimide segments, obtained through selective deprotection strategies, represent an advanced class of smart materials exhibiting dual responsiveness to pH and temperature stimuli [1] [4]. These systems demonstrate unique solution behavior and provide platforms for sophisticated responsive applications.

Deprotection Chemistry and Polymer Transformation

The conversion of N-Vinylphthalimide-containing block copolymers to double-hydrophilic systems is achieved through selective hydrazinolysis of the phthalimide groups [1]. This transformation converts the initially hydrophobic N-Vinylphthalimide blocks into hydrophilic poly(vinylamine) segments while preserving the block architecture. The reaction proceeds under mild conditions using hydrazine hydrate in aqueous or alcoholic media, with complete conversion typically achieved within 12-24 hours [1].

Nuclear magnetic resonance spectroscopy confirms the quantitative conversion of phthalimide groups to primary amine functionalities, with the characteristic phthalimide signals disappearing and new amine-related resonances emerging [1]. The molecular weight and polydispersity of the polymers remain essentially unchanged during the deprotection process, indicating the structural integrity of the polymer chains is maintained.

Dual Responsive Behavior

The resulting poly(vinylamine)-block-poly(N-isopropylacrylamide) copolymers exhibit sophisticated dual responsiveness to both pH and temperature [4]. The poly(vinylamine) blocks provide pH sensitivity due to the protonation/deprotonation equilibrium of the primary amine groups, while the poly(N-isopropylacrylamide) segments contribute temperature responsiveness through their lower critical solution temperature behavior [4].

At pH values below the pKa of the amine groups (approximately 9-10), the poly(vinylamine) blocks become positively charged, leading to chain extension due to electrostatic repulsion [4]. Conversely, at high pH values, the uncharged amine groups allow for more compact conformations. The temperature responsiveness manifests as cloud point behavior, with transition temperatures in the range of 28-31°C for the deprotected systems [4].

| Polymer Type | Glass Transition Temperature Tg (°C) | Decomposition Temperature Td (°C) | Thermal Stability Range (°C) |

|---|---|---|---|

| Poly(NVPI) homopolymer | 240-250 | 380-420 | 25-380 |

| Poly(NVPI)-b-Poly(NIPAM) | 185, 142 | 340-380 | 25-340 |

| Poly(NVPI)-b-Polystyrene | 240, 100 | 350-390 | 25-350 |

| Poly(vinylamine) (after deprotection) | 165-175 | 320-360 | 25-320 |

Aggregation and Phase Behavior

The double-hydrophilic nature of these systems leads to complex aggregation behavior dependent on both pH and temperature conditions [4]. Below the cloud point temperature and at intermediate pH values, the copolymers exist as unimolecular chains or small aggregates. However, temperature elevation above the cloud point induces the formation of core-shell nanoparticles with collapsed poly(N-isopropylacrylamide) cores and extended poly(vinylamine) coronas [4].

The aggregation numbers for these responsive systems are generally higher than their amphiphilic precursors, ranging from 150-200 chains per aggregate [4]. The critical micelle concentrations are correspondingly lower, typically 8-12 milligrams per liter, reflecting the enhanced association tendency of the dual-responsive systems.

Applications in Smart Materials

These double-hydrophilic block copolymers find applications in smart hydrogels, drug delivery systems, and sensing platforms [4] [6]. Their dual responsiveness enables sophisticated control over material properties, allowing for triggered release mechanisms and adaptive behavior. The biocompatibility of both the poly(vinylamine) and poly(N-isopropylacrylamide) components makes these systems particularly suitable for biomedical applications.

Poly(styrene-b-NVPI) and Other Hybrid Architectures

The development of hybrid block architectures incorporating N-Vinylphthalimide with conventional vinyl monomers has expanded the range of accessible material properties and applications [1] [7]. These systems combine the unique functionality of N-Vinylphthalimide with the well-established properties of traditional polymer blocks, creating materials with novel property combinations.

Synthesis of Polystyrene-N-Vinylphthalimide Block Copolymers

The synthesis of poly(styrene-block-N-Vinylphthalimide) architectures requires careful attention to the order of monomer addition due to differences in reactivity and chain transfer efficiency [1]. Optimal results are achieved when polystyrene is polymerized first using dithiocarbamate-terminated polystyrene as a macro-chain transfer agent, followed by chain extension with N-Vinylphthalimide [1] [7].

The polymerization proceeds under controlled conditions at 70-80°C in suitable solvents such as toluene or dimethylformamide [1]. The resulting block copolymers exhibit well-defined structures with polydispersity indices below 1.3 and molecular weights that can be precisely controlled through the monomer-to-chain transfer agent ratio.

Phase Separation and Morphological Behavior

Poly(styrene-block-N-Vinylphthalimide) copolymers exhibit pronounced microphase separation due to the significant difference in polarity between the constituent blocks [1]. The high glass transition temperature of the N-Vinylphthalimide segments (240-250°C) combined with the moderate glass transition temperature of polystyrene (100°C) creates materials with unique thermomechanical properties [8].

Transmission electron microscopy studies reveal well-ordered lamellar or cylindrical morphologies depending on the block ratio and thermal treatment history [1]. The domain spacing can be controlled through molecular weight adjustment, providing access to materials with tailored nanostructures.

Thermal and Mechanical Properties

The thermal properties of these hybrid architectures reflect the characteristics of both constituent blocks [8]. Differential scanning calorimetry reveals two distinct glass transition temperatures corresponding to the polystyrene and N-Vinylphthalimide phases, confirming effective phase separation [8]. The thermal stability extends up to 350-390°C, primarily limited by the less stable polystyrene component.

Functional Modifications and Applications

The phthalimide functionality in these hybrid architectures enables post-synthetic modifications that can introduce additional responsive or interactive properties [1]. Hydrazinolysis converts the phthalimide groups to primary amines, creating polystyrene-poly(vinylamine) block copolymers with pH-responsive domains [9]. These modifications can be performed selectively without affecting the polystyrene blocks, providing access to materials with orthogonal functionality.

Alternative Hybrid Architectures

Beyond polystyrene combinations, N-Vinylphthalimide has been successfully incorporated into block architectures with various other monomers including vinyl acetate, methyl methacrylate, and N-vinylcarbazole [10] [5]. Each combination provides unique property profiles suitable for specific applications ranging from adhesives and coatings to advanced electronic materials.

The versatility of RAFT polymerization enables the synthesis of more complex architectures including triblock and star-shaped polymers incorporating N-Vinylphthalimide segments [11]. These advanced architectures further expand the range of accessible properties and provide platforms for applications requiring specific mechanical or processing characteristics.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant